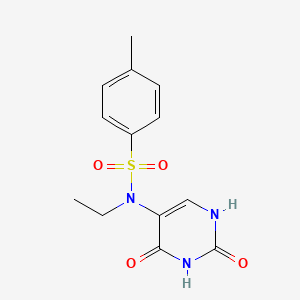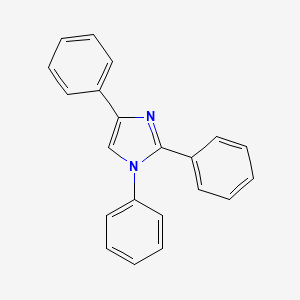
1,2,4-Triphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. It is characterized by the presence of three phenyl groups attached to the imidazole ring at positions 1, 2, and 4. This compound has been known since 1877 and is also referred to as lophine . Imidazoles are important structural motifs in many natural products and pharmaceuticals due to their diverse biological activities and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1H-imidazole can be synthesized through various methods. One common synthetic route involves the cyclocondensation of benzil, benzaldehyde, and ammonium acetate. This reaction typically occurs under reflux conditions for several hours, resulting in the formation of the desired imidazole derivative . Another method involves the use of lactic acid as a promoter, which provides an environmentally benign approach to synthesizing 2,4,5-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triphenyl-1H-imidazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,4-Triphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can bind to protein molecules due to its structural similarity with histidine, allowing it to modulate enzyme activity and receptor functions. Additionally, it can exert direct inhibitory effects on cell membranes at high concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with different substitution patterns.
2-Phenylimidazole: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Another derivative with distinct substitution patterns.
Uniqueness
1,2,4-Triphenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
36631-19-3 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1,2,4-triphenylimidazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)21(22-20)18-12-6-2-7-13-18/h1-16H |
InChI-Schlüssel |
NOQONXWBCSGVGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


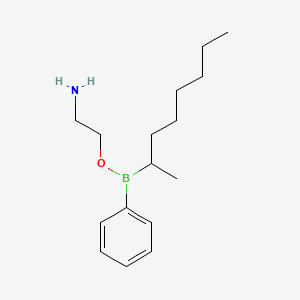




![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
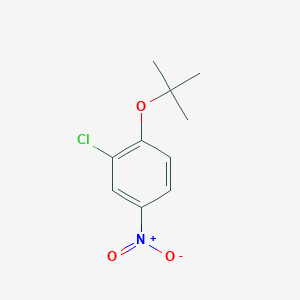
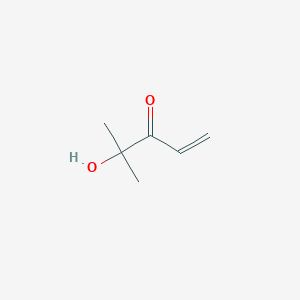


![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
